N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
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Description
N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Pharmacological Profile
The stereochemistry of related compounds such as phenylpiracetam and its methyl derivative has been studied for their potential to improve pharmacological profiles. These compounds, based on the pyrrolidin-2-one pharmacophore, are explored for their ability to facilitate memory processes and attenuate cognitive function impairment. Studies have shown a direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers, highlighting the importance of stereochemistry in drug efficacy (Veinberg et al., 2015).
Heterocyclic Compounds in CNS Drugs
Research has identified functional chemical groups within heterocyclic compounds that may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This includes a broad range of heterocycles such as pyridine, which are essential for developing new drugs with reduced adverse effects. Such compounds have been evaluated for their potential effects ranging from depression to convulsion control (Saganuwan, 2017).
Hybrid Catalysts in Medicinal Chemistry
The application of hybrid catalysts for the synthesis of medicinally relevant compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, is another area of interest. These scaffolds have broad applications in the pharmaceutical industry due to their bioavailability and synthetic versatility. Recent advances have focused on the use of various hybrid catalysts to develop lead molecules for medicinal applications (Parmar et al., 2023).
Antitubercular Activity
The antitubercular activity of compounds structurally related to "N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide" has been reviewed. Such studies are crucial for designing new leads for antitubercular compounds, offering insights into the structure-activity relationship and potential therapeutic applications (Asif, 2014).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, a key structural component of the chemical name , is widely used in medicinal chemistry for developing treatments for human diseases. The versatility and stereochemical implications of the pyrrolidine ring have been explored for enhancing drug selectivity and efficacy. This review covers bioactive molecules with pyrrolidine structures and discusses the influence of steric factors on biological activity, providing insights into the design of new compounds (Li Petri et al., 2021).
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13-7-8-17(20-11-13)26-14-9-10-22(12-14)19(23)21-15-5-4-6-16(24-2)18(15)25-3/h4-8,11,14H,9-10,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHCYZQMBYEUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.